Granuliberin R
Overview
Description
Mechanism of Action
Target of Action
Granuliberin R, a dodecapeptide derived from the skin of the frog Rana rugosa, is a novel amphibian-origin mast cell degranulating peptide . It primarily targets rat peritoneal mast cells, prompting them to release granules and histamine .
Mode of Action
This compound interacts with its target cells, the mast cells, by inducing histamine release and increasing potassium efflux . This interaction results in the degranulation of the mast cells .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to the degranulation of mast cells and the subsequent release of histamine . The downstream effects of this include the potential for an inflammatory response, as histamine is a key mediator of inflammation.
Result of Action
The primary molecular and cellular effect of this compound’s action is the degranulation of mast cells and the release of histamine . This can lead to various physiological responses, including inflammation and allergic reactions. Additionally, this compound has been found to inhibit basal gingival epithelial cell proliferation in animal models, potentially through a mechanism involving suppression of mitotic activity .
Biochemical Analysis
Biochemical Properties
Granuliberin R plays a significant role in biochemical reactions, particularly in the degranulation of mast cells. It interacts with rat peritoneal mast cells, leading to the release of granules and histamine . This interaction is crucial for understanding the mechanisms of allergic reactions and inflammation. This compound does not alter the release of catecholamines and adenine nucleotides from cultured adrenal chromaffin cells, distinguishing it from other peptides like Mastoparan .
Cellular Effects
This compound has notable effects on various cell types and cellular processes. In rat peritoneal mast cells, it induces degranulation and histamine release . Additionally, when injected into the mandibular gingiva of rats, this compound interferes with the proliferation of oral keratinocytes and the activity of connective tissue cells . These effects highlight its potential impact on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with mast cells, leading to degranulation and histamine release . This process is essential for understanding how this compound exerts its effects at the molecular level. The peptide’s ability to selectively induce degranulation without affecting other cellular processes, such as the release of catecholamines and adenine nucleotides, underscores its specificity and potential for targeted applications .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. Studies have shown that this compound maintains its stability and activity when administered in specific concentrations
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At concentrations of 0.1 milligrams per milliliter, 1 microgram per milliliter, and 10 nanograms per milliliter, this compound has been shown to interfere with the proliferation of oral keratinocytes and the activity of connective tissue cells when injected into the mandibular gingiva of rats . These findings suggest that dosage plays a critical role in determining the peptide’s effects, with potential threshold effects and toxic or adverse effects at higher doses.
Metabolic Pathways
This compound is involved in metabolic pathways related to mast cell degranulation and histamine release . The peptide interacts with specific enzymes and cofactors that facilitate these processes. Understanding the metabolic pathways of this compound can provide insights into its role in allergic reactions and inflammation, as well as its potential therapeutic applications.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions influence its localization and accumulation, which are critical for its activity and function. The peptide’s ability to selectively target mast cells highlights its potential for targeted therapeutic applications.
Subcellular Localization
This compound is localized within specific subcellular compartments, particularly in mast cells . This localization is essential for its activity and function, as it allows the peptide to interact with target molecules and induce degranulation. Post-translational modifications and targeting signals may play a role in directing this compound to specific compartments or organelles, further influencing its activity and function.
Preparation Methods
Synthetic Routes and Reaction Conditions: Granuliberin R can be synthesized using the ‘hold-in-solution’ method . This method involves the preparation of fragment peptides, which are then combined to form the complete dodecapeptide. The synthesis process typically requires precise control of reaction conditions, including temperature, pH, and solvent composition, to ensure the correct formation of peptide bonds.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve large-scale peptide synthesis techniques. These techniques often utilize automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification .
Chemical Reactions Analysis
Types of Reactions: Granuliberin R primarily undergoes peptide bond formation and cleavage reactions. It can also participate in oxidation and reduction reactions, depending on the presence of specific amino acid residues.
Common Reagents and Conditions:
Peptide Bond Formation: Reagents such as carbodiimides (e.g., dicyclohexylcarbodiimide) and coupling agents (e.g., N-hydroxysuccinimide) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or performic acid can be employed.
Reduction: Reducing agents such as dithiothreitol or tris(2-carboxyethyl)phosphine are used.
Major Products Formed: The primary product of these reactions is the intact dodecapeptide, this compound. Fragment peptides and modified versions of the peptide may also be produced depending on the specific reaction conditions .
Scientific Research Applications
Granuliberin R has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in mast cell degranulation and histamine release.
Medicine: Potential therapeutic applications in modulating immune responses and treating allergic conditions.
Industry: Utilized in the development of antimicrobial agents due to its amphiphilic properties.
Comparison with Similar Compounds
Granuliberin R is unique due to its specific amino acid sequence and its potent histamine-releasing activity. Similar compounds include:
Substance P: Another peptide that induces histamine release but has a different amino acid sequence and receptor specificity.
Bradykinin: A peptide involved in inflammation and vasodilation, also capable of inducing histamine release.
Mastoparan: A peptide from wasp venom that shares similar mast cell degranulating properties.
This compound stands out due to its origin from amphibian skin and its specific sequence, which confers unique biological activities .
Properties
IUPAC Name |
N-[1-[(1-amino-3-hydroxy-1-oxopropan-2-yl)amino]-1-oxopropan-2-yl]-1-[2-[[2-[[2-[[2-[[1-[2-[[2-[[2-[(2-amino-3-phenylpropanoyl)amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C69H103N19O14/c1-6-40(4)56(86-64(99)54-24-16-32-88(54)67(102)51(33-39(2)3)84-61(96)49(35-43-19-11-8-12-20-43)80-55(91)37-78-59(94)46(70)34-42-17-9-7-10-18-42)65(100)83-50(36-44-25-27-45(90)28-26-44)62(97)81-47(21-13-29-76-68(72)73)60(95)82-48(22-14-30-77-69(74)75)66(101)87-31-15-23-53(87)63(98)79-41(5)58(93)85-52(38-89)57(71)92/h7-12,17-20,25-28,39-41,46-54,56,89-90H,6,13-16,21-24,29-38,70H2,1-5H3,(H2,71,92)(H,78,94)(H,79,98)(H,80,91)(H,81,97)(H,82,95)(H,83,100)(H,84,96)(H,85,93)(H,86,99)(H4,72,73,76)(H4,74,75,77) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQNSWGKGZHMSIZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)N2CCCC2C(=O)NC(C)C(=O)NC(CO)C(=O)N)NC(=O)C3CCCN3C(=O)C(CC(C)C)NC(=O)C(CC4=CC=CC=C4)NC(=O)CNC(=O)C(CC5=CC=CC=C5)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C69H103N19O14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1422.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64704-41-2 | |
Record name | Granuliberin R | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064704412 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Q1: What is Granuliberin R and what is its main biological activity?
A1: this compound is a dodecapeptide amide originally isolated from the skin of the wrinkled frog, Rana rugosa [, ]. It's characterized by its ability to induce degranulation of mast cells, leading to the release of histamine and other inflammatory mediators [, ].
Q2: What is the amino acid sequence of this compound?
A2: The amino acid sequence of this compound is: Phenylalanine-Glycine-Phenylalanine-Leucine-Proline-Isoleucine-Tyrosine-Arginine-Arginine-Proline-Alanine-Serine-NH2 [, , ].
Q3: How does this compound compare in potency to other known mast cell degranulating agents?
A3: Research suggests that the potency of this compound in triggering histamine release from mast cells is comparable to that of Substance P and Bradykinin [].
Q4: Which structural features of this compound are essential for its histamine-releasing activity?
A4: Studies utilizing various fragment peptides of this compound revealed that the central tetrapeptide sequence, -Isoleucine-Tyrosine-Arginine-Arginine-, is crucial for its histamine-releasing action [].
Q5: How does this compound affect the mitotic activity of cells in the oral mucosa?
A5: Experiments in rats showed that injecting this compound into the gingiva leads to a decrease in the mitotic activity of basal layer cells in the gingival epithelium. This decrease is accompanied by mast cell degranulation and migration toward the epithelium [, ].
Q6: Does this compound's effect on mast cells have broader implications beyond histamine release?
A6: Yes, research indicates that this compound's influence on mast cells extends to the regulation of fibroblast proliferation and blood flow in the gingiva, highlighting its potential role in tissue remodeling and inflammatory processes [].
Q7: What is the significance of this compound being a peptide derived from amphibian skin?
A7: this compound's discovery in frog skin contributes to the understanding of the diverse array of bioactive peptides found in amphibian skin secretions, many of which have potential pharmacological applications [].
Q8: Has this compound been chemically synthesized, and if so, what method was employed?
A8: Yes, this compound has been successfully synthesized in the laboratory. One approach utilized the "hold-in-solution" method for the preparation of fragment peptides, which were then coupled to assemble the complete molecule [, , ].
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